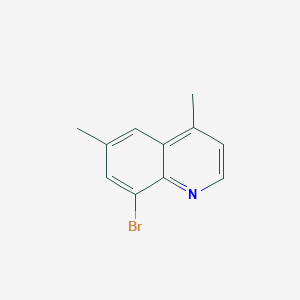

8-Bromo-4,6-dimethylquinoline

Overview

Description

8-Bromo-4,6-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes . The specific reactions of 8-Bromo-4,6-dimethylquinoline are not directly available from the search results.Scientific Research Applications

Medicinal Chemistry Pharmacological Significance

8-Bromo-4,6-dimethylquinoline is a quinoline derivative, a class of compounds known for their significance in medicinal chemistry. Quinoline motifs are found in various pharmacologically active heterocyclic compounds due to their diverse applications in medicinal and industrial chemistry . They serve as precursors for synthesizing novel compounds with potential therapeutic effects.

Material Science Precursor for Advanced Materials

In material science, bromoquinolines like 8-Bromo-4,6-dimethylquinoline are valuable tools for chemists. They are used as precursors for carbon-carbon bond formation to create novel substituted quinoline derivatives. These derivatives have potential applications in the pharmaceutical and material industries, particularly in the development of biomedical materials, electronic materials, and energy materials .

Chemical Synthesis Greener Processes

The current societal push towards greener and more sustainable chemical processes has led to an increased focus on synthetic routes involving quinoline derivatives. Researchers are exploring more environmentally friendly synthetic methods that reduce waste and energy consumption while producing these compounds .

Analytical Chemistry Research Tool

Sigma-Aldrich mentions that their team of scientists has experience in all areas of research including life science, material science, chemical synthesis, chromatography, and analytical chemistry. While not specific to 8-Bromo-4,6-dimethylquinoline, this suggests that such compounds can be used as research tools in various analytical applications .

Future Directions

Quinoline and its derivatives have attracted significant interest due to their wide variety of applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future directions for 8-Bromo-4,6-dimethylquinoline specifically are not directly available from the search results.

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-4,6-dimethylquinoline are currently unknown. This compound belongs to the class of quinoline derivatives, which are widely used in medicinal chemistry for their various pharmacological properties . .

Mode of Action

Quinoline derivatives, in general, exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The exact interaction of 8-Bromo-4,6-dimethylquinoline with its potential targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to interact with multiple biochemical pathways due to their broad spectrum of bio-responses

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes CYP1A2 and CYP2C19, which are involved in drug metabolism . These properties could impact the bioavailability of the compound.

Result of Action

As a quinoline derivative, it may share some of the bio-responses observed in other quinoline compounds, such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-4,6-dimethylquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is influenced by the reaction conditions, including the choice of organoboron reagents . .

properties

IUPAC Name |

8-bromo-4,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURSFMMBZZXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)